Cyclo(D-Ala-L-Pro)

説明

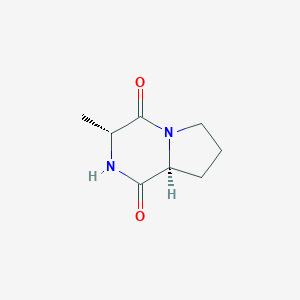

Structure

3D Structure

特性

IUPAC Name |

(3R,8aS)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5-8(12)10-4-2-3-6(10)7(11)9-5/h5-6H,2-4H2,1H3,(H,9,11)/t5-,6+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLYCILIEOFQPK-RITPCOANSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N2CCCC2C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)N2CCC[C@H]2C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474545 |

Source

|

| Record name | (3R,8aS)-3-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36238-64-9 |

Source

|

| Record name | (3R,8aS)-3-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cyclo(D-Ala-L-Pro): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(D-Ala-L-Pro), a cyclic dipeptide belonging to the 2,5-diketopiperazine class of molecules, presents a unique and stable scaffold with significant potential in various scientific and therapeutic fields. Its rigid structure, derived from the cyclization of D-alanine and L-proline, confers favorable properties such as enhanced stability and bioavailability compared to linear peptides. While specific biological activity data for Cyclo(D-Ala-L-Pro) is limited in publicly accessible literature, its structural analogs have demonstrated a wide range of bioactivities, including antimicrobial, anticancer, and neuroprotective effects. This technical guide provides a comprehensive overview of the core physicochemical properties of Cyclo(D-Ala-L-Pro), and explores the potential biological activities and associated experimental methodologies based on the broader class of proline-containing cyclic dipeptides. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the potential applications of this molecule.

Core Physicochemical Properties

Cyclo(D-Ala-L-Pro) is a heterocyclic organic compound with a compact and rigid structure. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂O₂ | [1] |

| Molecular Weight | 168.19 g/mol | [1] |

| IUPAC Name | (3R,8aS)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | N/A |

| CAS Number | 36238-64-9 | N/A |

| Appearance | White powder | N/A |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. | [2] |

| Purity | ≥ 98% (HPLC) | N/A |

| Storage Conditions | Store at ≤ -4 °C | N/A |

Potential Biological Activities and Therapeutic Applications

While specific experimental data on the biological activities of Cyclo(D-Ala-L-Pro) are not extensively reported, the diketopiperazine scaffold is a well-established pharmacophore.[1] Research on analogous cyclic dipeptides suggests a range of potential applications for Cyclo(D-Ala-L-Pro) in drug discovery and biotechnology.[1]

Potential applications include:

-

Pharmaceutical Development: Its stability and ability to mimic peptide conformations make it a valuable scaffold for designing peptide-based drugs with improved pharmacokinetic profiles.[1][3] It is explored for its potential in developing treatments for cancer and metabolic disorders.[1][3]

-

Neuroscience Research: Cyclic dipeptides are being investigated for their role in neuropeptide interactions and their potential as therapeutic agents for neurological disorders.[1]

-

Biotechnology and Drug Delivery: It can serve as a building block for the synthesis of more complex molecules and in the development of targeted drug delivery systems.[1]

-

Cosmetic Formulations: There is research interest in its potential skin-conditioning properties for use in anti-aging and moisturizing products.[3]

The following table summarizes the observed biological activities of structurally related proline-containing cyclic dipeptides, which may suggest potential avenues of investigation for Cyclo(D-Ala-L-Pro).

| Biological Activity | Example Analog | Cell Line/Organism | Observed Effect |

| Antitumor | Cyclo(L-Pro-D-Arg) | HeLa cells | Significant antitumor activity with an IC50 value of 50 μg/mL.[4] |

| Antibacterial | Cyclo(L-Pro-D-Arg) | Klebsiella pneumoniae | Significant antibacterial activity with a MIC of 1 μg/mL.[4] |

| Antifungal | Cyclo(L-Phe-L-Pro) | Ganoderma boninense | Potent antifungal activity. |

| Neuroprotective | Cyclo(L-Pro-L-Phe) | Neuroblastoma cells | Protection against H₂O₂-induced damage. |

Experimental Protocols

Detailed experimental protocols for Cyclo(D-Ala-L-Pro) are not available due to the limited published research on its specific biological effects. However, based on the investigation of analogous compounds, the following are representative methodologies for assessing potential bioactivities.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxic effects of a compound on a cancer cell line.

-

Cell Culture: Culture human cancer cells (e.g., HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of Cyclo(D-Ala-L-Pro) in a suitable solvent (e.g., DMSO). Dilute the stock solution to various concentrations in the cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Antibacterial Susceptibility Test (Broth Microdilution Method)

This protocol outlines a general procedure to determine the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

-

Bacterial Culture: Grow a bacterial strain (e.g., Klebsiella pneumoniae) in a suitable broth medium overnight.

-

Inoculum Preparation: Dilute the overnight culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Preparation: Prepare a serial two-fold dilution of Cyclo(D-Ala-L-Pro) in a 96-well microtiter plate with broth.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

The following diagrams illustrate conceptual workflows and pathways relevant to the study of cyclic dipeptides like Cyclo(D-Ala-L-Pro).

Caption: General workflow for the synthesis and bioactivity screening of cyclic dipeptides.

Caption: A hypothetical signaling pathway for the induction of apoptosis by a bioactive cyclic dipeptide.

Conclusion

Cyclo(D-Ala-L-Pro) is a structurally intriguing cyclic dipeptide with favorable physicochemical properties for applications in drug discovery and biotechnology. While specific biological data for this compound is not extensively documented, the well-established bioactivities of its structural analogs, particularly in the areas of oncology and infectious diseases, highlight its potential as a valuable scaffold for further investigation. The experimental protocols and conceptual pathways provided in this guide offer a framework for initiating research into the biological effects of Cyclo(D-Ala-L-Pro). Future studies are warranted to elucidate its specific mechanism of action and to fully explore its therapeutic potential.

References

Cyclo(D-Ala-L-Pro): A Comprehensive Technical Guide on its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(D-Ala-L-Pro) is a cyclic dipeptide, also known as a 2,5-diketopiperazine, that has garnered interest in the scientific community. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Cyclo(D-Ala-L-Pro). While the specific seminal paper detailing its initial discovery and isolation remains elusive in readily available literature, this document consolidates information on its known natural occurrences and general methodologies for the isolation and synthesis of related cyclodipeptides. It is intended to serve as a valuable resource for researchers and professionals in drug development by presenting available data, outlining relevant experimental protocols, and discussing its potential biological significance.

Introduction

Cyclic dipeptides (CDPs), or 2,5-diketopiperazines, are the simplest class of cyclic peptide derivatives, formed from the condensation of two amino acids. Their constrained cyclic structure confers a high degree of enzymatic stability and the ability to mimic beta-turns, making them attractive scaffolds in medicinal chemistry and drug design. Cyclo(D-Ala-L-Pro) is a specific CDP composed of D-alanine and L-proline. It has been reported as a metabolite from various natural sources, including fungi and marine organisms. While its biological activity is not extensively documented, its unique structural features suggest potential roles in various biological processes, and it is commercially available for research purposes.

Natural Occurrence and Discovery

Cyclo(D-Ala-L-Pro) has been identified as a fermentation product from several microorganisms. It is often found as part of a complex mixture of other diketopiperazines. Known natural sources include:

-

Fungi: It has been reported as a metabolite of Penicillium terrestre and the endolichenous fungus Colpoma sp.

-

Marine Sponges: The compound has also been isolated from marine sponge extracts.

The co-production of Cyclo(D-Ala-L-Pro) with other L-amino acid-containing diketopiperazines is a common observation in these natural sources.

Experimental Protocols

While a specific, detailed protocol for the initial isolation of Cyclo(D-Ala-L-Pro) is not available in the reviewed literature, a general methodology for the isolation of cyclodipeptides from natural sources can be described. This typically involves extraction, chromatography, and spectroscopic analysis.

General Isolation Protocol from Fungal Fermentation

This protocol is a generalized procedure based on methods used for isolating similar cyclodipeptides from fungal cultures.

1. Fungal Cultivation:

- Inoculate the desired fungal strain (e.g., Penicillium terrestre) into a suitable liquid medium (e.g., Potato Dextrose Broth).

- Incubate the culture under appropriate conditions (e.g., 25-28°C, 120-150 rpm) for a period sufficient for the production of secondary metabolites (typically 7-21 days).

2. Extraction:

- Separate the fungal mycelium from the culture broth by filtration.

- Extract the culture broth with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

- Extract the mycelium separately with a solvent like methanol (B129727) or acetone, followed by partitioning between water and a non-polar organic solvent.

3. Chromatographic Purification:

- Concentrate the crude extracts under reduced pressure.

- Subject the concentrated extract to column chromatography on silica (B1680970) gel, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol).

- Monitor the fractions by thin-layer chromatography (TLC) and combine fractions containing compounds with similar Rf values.

- Further purify the fractions containing the target compound using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and eluent system (e.g., methanol-water or acetonitrile-water gradient).

4. Structure Elucidation and Characterization:

- Determine the structure of the purified compound using spectroscopic techniques:

- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To establish the connectivity of atoms and the overall structure.

- Chiral Gas Chromatography-Mass Spectrometry (GC-MS) or derivatization with Marfey's reagent followed by HPLC: To determine the absolute stereochemistry of the constituent amino acids.

Data Presentation

Due to the lack of specific quantitative data for the discovery and isolation of Cyclo(D-Ala-L-Pro) in the searched literature, a table summarizing its general properties is provided below.

| Property | Data | Source |

| Molecular Formula | C₈H₁₂N₂O₂ | Commercial |

| Molecular Weight | 168.19 g/mol | Commercial |

| Appearance | Solid | Commercial |

| Purity (Commercial) | ≥95% | Commercial |

| Natural Sources | Penicillium terrestre, Colpoma sp., Marine Sponges | Scientific Literature |

Logical Relationships and Workflows

The following diagrams illustrate the general workflow for the isolation and characterization of cyclodipeptides from natural sources and a potential, though unconfirmed, signaling pathway that could be investigated for Cyclo(D-Ala-L-Pro) based on the activities of other cyclodipeptides.

Caption: General experimental workflow for the isolation and characterization of Cyclo(D-Ala-L-Pro).

Caption: Hypothetical signaling pathway for the biological activity of Cyclo(D-Ala-L-Pro).

Conclusion

Cyclo(D-Ala-L-Pro) is a naturally occurring diketopiperazine with a defined chemical structure. While its initial discovery and isolation are not well-documented in accessible scientific literature, its presence in various microbial sources suggests its role as a secondary metabolite. The general protocols for the isolation and characterization of cyclodipeptides provide a framework for obtaining this compound from its natural producers or through chemical synthesis. Further research is warranted to fully elucidate the biological activities and potential signaling pathways of Cyclo(D-Ala-L-Pro), which could pave the way for its application in drug discovery and development. This guide serves as a foundational resource to stimulate and support such future investigations.

A Comprehensive Technical Guide to the Natural Sources of Cyclic Dipeptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are the simplest class of cyclic peptides, formed by the intramolecular condensation of two amino acids. These structurally constrained molecules are widespread in nature and exhibit a remarkable array of biological activities, including antimicrobial, anticancer, antiviral, neuroprotective, and quorum sensing modulatory effects.[1][2] Their inherent stability, resistance to proteolysis, and ability to cross cell membranes make them attractive scaffolds for drug discovery and development.[1] This in-depth technical guide provides a comprehensive overview of the natural sources of cyclic dipeptides, detailed experimental protocols for their isolation and characterization, and an exploration of the key signaling pathways they modulate.

Natural Sources of Cyclic Dipeptides

Cyclic dipeptides are produced by a diverse range of organisms, from microorganisms to plants and animals. They are also found in various food products, often as a result of fermentation or thermal processing.

Microbial Sources

Microorganisms, particularly bacteria and fungi, are prolific producers of cyclic dipeptides.[3] These compounds are often secondary metabolites with diverse ecological roles.

-

Bacteria: Numerous bacterial genera are known to produce CDPs. For instance, species of Pseudomonas, Streptomyces, Bacillus, and various marine bacteria synthesize a wide array of these compounds.[4][5] Lactic acid bacteria found in fermented foods are also a significant source.[6]

-

Fungi: Fungi, including species from the genera Aspergillus, Penicillium, and Alternaria, are well-documented producers of cyclic dipeptides, some of which exhibit potent biological activities.[3][7] Marine-derived fungi are also a rich source of novel CDPs.[8][9]

Marine Organisms

The marine environment is a vast reservoir of unique and bioactive natural products, including a plethora of cyclic dipeptides. These compounds are often isolated from:

-

Marine Sponges: Sponges and their associated microorganisms are a particularly rich source of structurally diverse and biologically active cyclic peptides.[2][10][11]

-

Other Marine Invertebrates: Tunicates and other marine invertebrates also harbor symbiotic microorganisms that produce cyclic dipeptides.[12]

Plant Sources

Plants produce a variety of cyclic peptides, with cyclotides from the Violaceae (violet) family being a prominent example.[1][13][14] These larger cyclic peptides are known for their exceptional stability and insecticidal properties. Smaller cyclic dipeptides have also been identified in various plant species, where they can play roles in defense and stress response.[15][16]

Food Sources

Cyclic dipeptides are commonly found in a variety of food products, where they can contribute to flavor and possess bioactive properties. Their presence is often a result of fermentation or heat treatment during processing.[12] Examples include:

-

Fermented Foods: Cheeses, beer, sake, and fermented tea like Pu-erh and Goishi tea contain a range of cyclic dipeptides.[13][17][18]

-

Heated Foods: Roasted products such as coffee and cocoa, as well as cooked meats like stewed beef, are also known to contain these compounds.

Quantitative Data on Cyclic Dipeptide Abundance

The concentration of cyclic dipeptides in natural sources can vary significantly depending on the organism, environmental conditions, and processing methods. The following tables summarize available quantitative data.

| Food Source | Cyclic Dipeptide(s) | Concentration | Reference |

| Goishi Tea | Total Proline-containing CDPs | 3.40 mg/L | [13][17] |

| Pu-erh Tea | Various CDPs | 0.0017–0.11 ppm | [8] |

| Ripened Cheese | Various CDPs | Higher content than unripened cheese | [18] |

| Wheat Sourdough | cis-cyclo(L-Leu-L-Pro), cis-cyclo(L-Phe-L-Pro) | Increased with acidification | [12] |

| Microbial Source | Cyclic Dipeptide(s) | Concentration/Yield | Reference |

| Lactic Acid Bacteria Co-culture | cyclo(Leu-Pro) and cyclo(Phe-Pro) | 6.65 ppm | [6][19] |

| Penicillium chrysogenum | cyclo(l-Tyr-l-Pro) | 0.5 mg/mL (inhibits pyocyanin (B1662382) production by 41%) | [9] |

| Streptomyces sp. | cyclo(L-Pro-L-Tyr), cyclo(D-Pro-L-Tyr) | Not specified | [5] |

| Plant Source | Cyclic Dipeptide(s) | Abundance/Yield | Reference |

| Viola hederacea | Various cyclotides | Relative levels vary seasonally | [1] |

| Viola odorata | Various cyclotides | Levels increased up to 14-fold in summer | [1] |

| Viola philippica | 65 identified cyclotides | Relative abundance varies | [20] |

| Coreopsis tinctoria Nutt. | Oleoresin (containing various compounds) | Up to 3.163% yield via Supercritical CO2 Extraction | [21] |

Experimental Protocols

The isolation and characterization of cyclic dipeptides from natural sources involve a series of systematic steps, from extraction to purification and structural elucidation.

Extraction

The choice of extraction method depends on the source material and the polarity of the target cyclic dipeptides.

Protocol 3.1.1: Solvent Extraction from Microbial Culture

-

Cultivation: Grow the microbial strain in a suitable liquid medium to promote the production of secondary metabolites.

-

Cell Separation: Centrifuge the culture broth to separate the supernatant from the cell mass.

-

Liquid-Liquid Extraction: Extract the supernatant with an organic solvent of intermediate polarity, such as ethyl acetate (B1210297) or dichloromethane. Repeat the extraction multiple times to ensure complete recovery.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Protocol 3.1.2: Solid-Phase Extraction (SPE) of Microbial Cyclic Dipeptides

-

Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially washing with methanol (B129727) and then equilibrating with water.[22][23]

-

Sample Loading: Load the filtered microbial culture supernatant onto the conditioned cartridge.

-

Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.

-

Elution: Elute the cyclic dipeptides with a stepwise or gradient increase in the concentration of the organic solvent (e.g., methanol or acetonitrile).[22] Collect the fractions.

-

Concentration: Evaporate the solvent from the desired fractions to obtain the partially purified extract.

Protocol 3.1.3: Supercritical Fluid Extraction (SFE) from Plant Material

-

Sample Preparation: Dry and grind the plant material to a fine powder to increase the surface area for extraction.

-

SFE System Setup: Load the powdered plant material into the extraction vessel of the SFE system.

-

Extraction Parameters: Set the extraction parameters, including pressure (e.g., 20-30 MPa), temperature (e.g., 40-60°C), and CO₂ flow rate. A co-solvent such as ethanol (B145695) may be added to enhance the extraction of more polar compounds.[15][21][24][25]

-

Extraction and Collection: Perform the extraction for a defined period (e.g., 1-3 hours). The extracted compounds are collected in a separator by depressurizing the supercritical fluid.

-

Concentration: The collected extract can be used directly or further purified.

Purification

Chromatographic techniques are essential for the purification of individual cyclic dipeptides from the crude extract.

Protocol 3.2.1: Flash Chromatography

-

Column Preparation: Pack a flash chromatography column with a suitable stationary phase, such as silica (B1680970) gel or C18-reversed phase silica.

-

Sample Loading: Dissolve the crude extract in a minimal amount of solvent and load it onto the column.

-

Elution: Elute the compounds with a solvent gradient of increasing polarity (for normal phase) or decreasing polarity (for reversed phase).[4][9][17][26][27]

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC) or analytical HPLC.

-

Pooling and Concentration: Combine the fractions containing the pure compound and evaporate the solvent.

Protocol 3.2.2: High-Performance Liquid Chromatography (HPLC)

-

Column and Mobile Phase Selection: Choose a suitable reversed-phase HPLC column (e.g., C18 or C8) and a mobile phase system, typically consisting of water and acetonitrile (B52724) or methanol, often with an additive like trifluoroacetic acid (TFA) or formic acid.[3][24][28]

-

Gradient Optimization: Develop a gradient elution method on an analytical scale to achieve optimal separation of the target cyclic dipeptide from impurities. A typical gradient might run from 5% to 95% acetonitrile over 20-30 minutes.[17][28]

-

Preparative HPLC: Scale up the separation to a preparative HPLC system using the optimized gradient.

-

Fraction Collection: Collect the peak corresponding to the target compound.

-

Purity Analysis and Lyophilization: Analyze the purity of the collected fraction by analytical HPLC. Lyophilize the pure fraction to obtain the final compound as a powder.

Structural Characterization

The structure of the purified cyclic dipeptide is elucidated using a combination of spectroscopic techniques.

Protocol 3.3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD).

-

1D NMR: Acquire ¹H and ¹³C NMR spectra to obtain initial information about the types and number of protons and carbons in the molecule.[19][29][30]

-

2D NMR: Perform a series of 2D NMR experiments to establish the connectivity and spatial relationships of atoms:[29][31][32]

-

COSY (Correlation Spectroscopy): To identify proton-proton spin systems within each amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which helps in sequencing the amino acids.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proximities between protons, providing crucial information for determining the 3D conformation of the cyclic peptide.

-

Protocol 3.3.2: Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): Determine the accurate mass of the molecule to deduce its elemental composition.

-

Tandem Mass Spectrometry (MS/MS): Fragment the molecule and analyze the resulting fragment ions to determine the amino acid sequence.[8][33][34][35] The fragmentation pattern of cyclic peptides can be complex due to the ring structure, often requiring multiple stages of fragmentation (MSⁿ) for complete sequencing.[8][33]

Signaling Pathways and Experimental Workflows

Cyclic dipeptides exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for drug development.

Quorum Sensing in Bacteria

Many cyclic dipeptides act as signaling molecules in bacterial quorum sensing, a cell-to-cell communication mechanism that regulates gene expression in response to population density. Some CDPs can interfere with these pathways, offering a potential strategy to combat bacterial infections.

Caption: Competitive inhibition of bacterial quorum sensing by a cyclic dipeptide.

PI3K/Akt/mTOR Signaling Pathway in Cancer

Several cyclic dipeptides have demonstrated anticancer activity by targeting key signaling pathways involved in cell proliferation, survival, and growth, such as the PI3K/Akt/mTOR pathway.

Caption: Cyclic dipeptides can inhibit the PI3K/Akt/mTOR signaling pathway.

Nrf2-Mediated Neuroprotection

Some cyclic dipeptides have been shown to exert neuroprotective effects by activating the Nrf2 signaling pathway, which upregulates the expression of antioxidant and cytoprotective genes.

Caption: Cyclic dipeptides can activate the Nrf2 neuroprotective pathway.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for the discovery of bioactive cyclic dipeptides from natural sources.

Caption: A typical workflow for the discovery of bioactive cyclic dipeptides.

Conclusion

Natural sources provide a vast and diverse chemical space for the discovery of novel cyclic dipeptides with significant therapeutic potential. The systematic approach outlined in this guide, encompassing the exploration of diverse natural habitats, application of robust extraction and purification protocols, and detailed structural and functional characterization, is essential for unlocking the full potential of this promising class of natural products. The continued investigation of cyclic dipeptides and their mechanisms of action will undoubtedly contribute to the development of new and effective drugs for a wide range of diseases.

References

- 1. Variations in cyclotide expression in viola species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic Compounds Derived from Marine Sponges. A Review (2010–2012) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Cyclic Dipeptides and a New Compound (6-(5-Hydroxy-6-methylheptyl)-5,6-dihydro-2H-pyran-2-one) Produced by Streptomyces fungicidicus against Alternaria solani - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biotage.com [biotage.com]

- 5. Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. selekt.biotage.com [selekt.biotage.com]

- 10. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. searchlibrary.flemingcollege.ca [searchlibrary.flemingcollege.ca]

- 12. Electron transfer dissociation coupled to an Orbitrap analyzer may promise a straightforward and accurate sequencing of disulfide-bridged cyclic peptides: a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Cyclotide Evolution: Insights from the Analyses of Their Precursor Sequences, Structures and Distribution in Violets (Viola) [frontiersin.org]

- 14. Isolation and Characterization of Insecticidal Cyclotides from Viola communis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Green Extraction of Plant Materials Using Supercritical CO2: Insights into Methods, Analysis, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 20. mdpi.com [mdpi.com]

- 21. Supercritical CO2 extraction, chemical composition, and antioxidant effects of Coreopsis tinctoria Nutt. oleoresin - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Purification and Identification of Two Antifungal Cyclic Peptides Produced by Bacillus amyloliquefaciens L-H15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Pilot-Scale Optimization of Supercritical CO2 Extraction of Dry Paprika Capsicum annuum: Influence of Operational Conditions and Storage on Extract Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 26. italianpeptidesociety.it [italianpeptidesociety.it]

- 27. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 28. peptide.com [peptide.com]

- 29. Structure refinement of a cyclic peptide from two-dimensional NMR data and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. mdpi.com [mdpi.com]

- 32. Elucidating solution structures of cyclic peptides using molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 33. books.rsc.org [books.rsc.org]

- 34. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Cyclo(D-Ala-L-Pro)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(D-Ala-L-Pro), a member of the diketopiperazine (DKP) class of cyclic dipeptides, presents a unique and conformationally constrained scaffold that has garnered interest in medicinal chemistry and drug development.[1] DKPs are the smallest and most common class of cyclic peptides found in nature, often exhibiting significant biological activity. The incorporation of a D-amino acid residue, D-alanine, alongside L-proline introduces specific stereochemical features that influence its three-dimensional structure and potential interactions with biological targets. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and analytical properties of Cyclo(D-Ala-L-Pro), supported by experimental protocols and data from related compounds.

Chemical Structure and Stereochemistry

Cyclo(D-Ala-L-Pro) is a heterocyclic compound with the systematic IUPAC name (3R,8aS)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione. Its molecular formula is C₈H₁₂N₂O₂ with a molecular weight of 168.19 g/mol .

The structure consists of a six-membered diketopiperazine ring formed from the condensation of D-alanine and L-proline. The stereochemistry at the two chiral centers is crucial for its overall conformation. The D-alanine residue possesses an (R)-configuration at its α-carbon, while the L-proline residue has an (S)-configuration at its α-carbon. This D-L configuration forces the diketopiperazine ring into a specific puckered conformation, typically a boat or twist-boat form, which is a common feature among cyclodipeptides. The rigid proline ring further constrains the conformational flexibility of the molecule.

The presence of both D and L amino acids in the DKP framework can be important for biological activity.[2]

Physicochemical and Spectroscopic Data

| Property | Cyclo(D-Ala-L-Pro) | Cyclo(L-Ala-L-Pro) (for comparison) |

| Molecular Formula | C₈H₁₂N₂O₂ | C₈H₁₂N₂O₂ |

| Molecular Weight | 168.19 g/mol | 168.19 g/mol |

| Appearance | White to off-white powder | White crystalline solid |

| Melting Point | Data not available | 178-181 °C |

| Specific Rotation ([α]D) | Data not available | -138° (c=1, EtOH) |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Data not available | 6.21 (br s, 1H), 4.18 (q, J=7.0 Hz, 1H), 4.07 (t, J=8.0 Hz, 1H), 3.60 (m, 2H), 2.33 (m, 1H), 2.05 (m, 1H), 1.90 (m, 2H), 1.51 (d, J=7.0 Hz, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Data not available | 170.9, 166.5, 59.5, 53.9, 45.4, 28.5, 22.5, 17.1 |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of cyclodipeptides are crucial for researchers. While a specific protocol for Cyclo(D-Ala-L-Pro) is not published, the following represents a general and widely applicable solution-phase synthesis method for diketopiperazines.

General Synthesis of Diketopiperazines (Solution-Phase)

This protocol describes a common method for synthesizing diketopiperazines from amino acid esters.[3]

Step 1: Dipeptide Formation

-

To a solution of N-protected D-alanine (1 equivalent) in a suitable solvent (e.g., dichloromethane), add a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or HATU (1.1 equivalents) and an activator like 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 equivalents).

-

Add L-proline methyl ester hydrochloride (1 equivalent) and a base such as diisopropylethylamine (DIPEA) (2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the urea (B33335) byproduct (if DCC is used).

-

Wash the organic layer with 1N HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected linear dipeptide.

Step 2: Deprotection of the N-terminus

-

Dissolve the protected dipeptide in a suitable solvent (e.g., methanol (B129727) or ethyl acetate).

-

If a Boc protecting group is used, treat with trifluoroacetic acid (TFA) in dichloromethane. If a Cbz group is used, perform hydrogenolysis using 10% Pd/C under a hydrogen atmosphere.

-

Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture (if acidic deprotection was used) and concentrate to obtain the deprotected dipeptide ester.

Step 3: Intramolecular Cyclization

-

Dissolve the deprotected dipeptide ester in a high-boiling point solvent such as toluene (B28343) or xylene.

-

Reflux the solution for 4-24 hours. The cyclization occurs through the spontaneous intramolecular aminolysis of the ester.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure Cyclo(D-Ala-L-Pro).

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified cyclodipeptide in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.

-

¹H NMR: Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (B1202638) (TMS). Key signals to identify include the amide protons, the α-protons of both amino acid residues, and the protons of the side chains.

-

¹³C NMR: Acquire a carbon-13 NMR spectrum. Key signals include the two carbonyl carbons of the diketopiperazine ring and the α-carbons of the amino acid residues.

Mass Spectrometry (MS):

-

Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used.

-

Analysis: Determine the molecular weight of the compound by observing the [M+H]⁺ or [M+Na]⁺ adducts.

X-ray Crystallography:

-

Crystal Growth: Grow single crystals of the purified cyclodipeptide suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in a suitable solvent or solvent system.

-

Data Collection and Structure Determination: Collect diffraction data using a single-crystal X-ray diffractometer.[4] The resulting data is used to solve and refine the crystal structure, providing precise information on bond lengths, bond angles, and the three-dimensional conformation of the molecule in the solid state.[5]

Biological Activity and Signaling Pathways

While specific biological activities and signaling pathways for Cyclo(D-Ala-L-Pro) are not extensively documented, the broader class of proline-containing cyclodipeptides has been shown to modulate various cellular processes. For instance, some cyclodipeptides can influence signaling pathways such as the nuclear factor-kappa B (NF-κB) and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathways, which are critical in inflammatory and oxidative stress responses.[6][7] The constrained conformation of these molecules makes them attractive scaffolds for designing mimics of peptide ligands that can interact with specific receptors or enzymes.[1] Given its structure, Cyclo(D-Ala-L-Pro) is a candidate for investigation in neuroscience, as similar cyclic dipeptides have shown neuroprotective effects.[8]

The following diagram illustrates a generalized signaling pathway that can be influenced by some bioactive cyclodipeptides, leading to anti-inflammatory and antioxidant effects.

Caption: Potential signaling pathways modulated by cyclodipeptides.

Conclusion

Cyclo(D-Ala-L-Pro) is a structurally intriguing cyclic dipeptide with potential for applications in drug discovery and chemical biology. Its rigid, stereochemically defined structure makes it an excellent scaffold for further chemical modification. While specific experimental data for this compound is sparse, this guide provides a framework for its synthesis and characterization based on established methods for related diketopiperazines. Further research is warranted to fully elucidate the unique biological activities and therapeutic potential of Cyclo(D-Ala-L-Pro).

References

- 1. chemimpex.com [chemimpex.com]

- 2. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Screening of Cyclo(D-Ala-L-Pro): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(D-Ala-L-Pro) is a cyclic dipeptide with a unique and constrained conformation that imparts significant stability and potential for biological activity. As a member of the diketopiperazine class of compounds, it holds promise for applications in pharmaceutical development, neuroscience, and biotechnology.[1] Its structure suggests potential as a peptide mimetic, offering advantages in bioavailability and resistance to enzymatic degradation compared to linear peptides.[1] While extensive biological screening data for Cyclo(D-Ala-L-Pro) is not yet publicly available, this technical guide outlines a proposed preliminary biological screening cascade based on the known activities of structurally related proline-containing cyclic dipeptides. This document provides detailed experimental protocols for assessing potential anticancer, antimicrobial, and neuroprotective activities, along with templates for data presentation and proposed signaling pathways for further investigation.

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a diverse class of natural and synthetic compounds with a wide range of biological activities. Their rigid backbone conformation makes them attractive scaffolds for drug discovery, capable of mimicking peptide secondary structures and interacting with various biological targets.[1] The incorporation of a proline residue, as seen in Cyclo(D-Ala-L-Pro), introduces a significant conformational constraint, which can enhance binding affinity and selectivity for target proteins.

While direct experimental evidence for the biological activities of Cyclo(D-Ala-L-Pro) is limited, its potential can be inferred from the numerous studies on other proline-containing CDPs. These related compounds have demonstrated a breadth of pharmacological effects, including anticancer, antimicrobial, antifungal, and neuroprotective properties.[2][3][4][5] This guide presents a comprehensive framework for the initial biological evaluation of Cyclo(D-Ala-L-Pro) to elucidate its therapeutic potential.

Proposed Preliminary Biological Screening

Based on the activities of analogous compounds, a tiered screening approach is recommended to efficiently assess the biological profile of Cyclo(D-Ala-L-Pro).

In Vitro Cytotoxicity Screening

The initial evaluation of a novel compound typically involves assessing its cytotoxic effects against a panel of human cancer cell lines. This provides a broad indication of potential anticancer activity and general toxicity.

Table 1: In Vitro Cytotoxicity Data for Cyclo(D-Ala-L-Pro) (Template)

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | |

| MDA-MB-231 | Breast Adenocarcinoma | |

| A549 | Lung Carcinoma | |

| HCT116 | Colon Carcinoma | |

| PC-3 | Prostate Adenocarcinoma | |

| U-87 MG | Glioblastoma | |

| HEK293 | Normal Human Embryonic Kidney |

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) and a normal cell line (e.g., HEK293) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of Cyclo(D-Ala-L-Pro) is prepared in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The cells are treated with the compound dilutions for 48 to 72 hours. Control wells receive the vehicle at the same concentration as the highest compound dose.

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. archbreastcancer.com [archbreastcancer.com]

- 5. researchgate.net [researchgate.net]

In Silico Prediction of Cyclo(D-Ala-L-Pro) Activity: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), represent a class of naturally occurring compounds with a wide range of biological activities, making them attractive scaffolds for drug discovery. Their inherent structural rigidity, metabolic stability, and ability to mimic peptide conformations contribute to their potential as therapeutic agents. This technical guide focuses on the in silico prediction of the biological activity of a specific DKP, Cyclo(D-Ala-L-Pro). While direct experimental data on the anticancer activity of Cyclo(D-Ala-L-Pro) is limited in publicly available literature, this guide provides a comprehensive framework for its computational evaluation. By leveraging data from structurally related compounds and established in silico methodologies, researchers can predict its potential efficacy and mechanism of action. This document outlines detailed protocols for computational modeling and suggests potential signaling pathways for investigation.

Quantitative Activity of Structurally Related Diketopiperazines

| Compound | Cancer Cell Line | IC50 Value | Reference |

| Cyclo(L-Pro-D-Arg) | HeLa (Cervical Cancer) | 50 µg/mL | [No specific citation found in search results] |

| Cyclo(L-leucyl-L-prolyl) | MDA-MB-231 (Triple Negative Breast Cancer) | 73.4 µM | [1] |

| Cyclo(L-leucyl-L-prolyl) | MDA-MB-468 (Triple Negative Breast Cancer) | 67.4 µM | [1] |

| Cyclo(Phe-Pro) | HT-29 (Colon Cancer) | > 10 mM (Significant growth inhibition at 10 mM) | [2][3] |

| Cyclo(Phe-Pro) | MCF-7 (Breast Cancer) | > 10 mM (Significant growth inhibition at 10 mM) | [2][3] |

| Cyclo(Phe-Pro) | HeLa (Cervical Cancer) | > 10 mM (Significant growth inhibition at 10 mM) | [2][3] |

In Silico Prediction Methodologies: Detailed Protocols

This section provides detailed protocols for key in silico techniques to predict the activity of Cyclo(D-Ala-L-Pro). These protocols are generalized and should be adapted based on the specific software and research questions.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This can be used to identify potential protein targets and elucidate binding modes.

Protocol:

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules, co-factors, and existing ligands from the protein structure using software like UCSF Chimera or AutoDock Tools.

-

Add polar hydrogens and assign appropriate charges (e.g., Gasteiger charges).

-

Define the binding site, either based on the location of a co-crystallized ligand or using a blind docking approach to search the entire protein surface.

-

-

Ligand Preparation:

-

Generate the 3D structure of Cyclo(D-Ala-L-Pro) using a molecular builder like Avogadro or ChemDraw.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Define the rotatable bonds in the ligand.

-

-

Docking Simulation:

-

Use a docking program such as AutoDock Vina or Glide.

-

Define the grid box encompassing the binding site on the protein.

-

Run the docking simulation to generate multiple binding poses of the ligand.

-

Analyze the results based on the predicted binding affinity (e.g., kcal/mol) and visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic representation of the biological environment.

Protocol:

-

System Setup:

-

Start with the best-docked pose of the Cyclo(D-Ala-L-Pro)-protein complex obtained from molecular docking.

-

Solvate the complex in a water box (e.g., TIP3P water model) and add counter-ions to neutralize the system using a program like GROMACS or AMBER.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove steric clashes and bad contacts.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) ensemble.

-

Perform a subsequent equilibration run under NPT (constant number of particles, pressure, and temperature) ensemble to adjust the density of the system.

-

-

Production Run:

-

Run the production MD simulation for a sufficient duration (e.g., 100 ns or longer) to observe the stability of the complex and the dynamics of the interactions.

-

-

Analysis:

-

Analyze the trajectory to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond occupancy.

-

Visualize the trajectory to observe conformational changes and key interactions.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structures of a series of compounds with their biological activities. This can be used to predict the activity of new compounds based on their structural features.

Protocol:

-

Data Collection:

-

Gather a dataset of structurally diverse diketopiperazines with experimentally determined anticancer activities (e.g., IC50 values) against a specific cell line.

-

-

Descriptor Calculation:

-

For each compound in the dataset, calculate a variety of molecular descriptors (e.g., topological, electronic, geometric) using software like PaDEL-Descriptor or Dragon.

-

-

Model Building:

-

Divide the dataset into a training set and a test set.

-

Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build a QSAR model that correlates the descriptors with the biological activity for the training set.

-

-

Model Validation:

-

Validate the predictive power of the model using the test set and various statistical metrics (e.g., R², Q², RMSE).

-

-

Prediction for Cyclo(D-Ala-L-Pro):

-

Calculate the same set of molecular descriptors for Cyclo(D-Ala-L-Pro) and use the validated QSAR model to predict its anticancer activity.

-

Visualization of Potential Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a hypothetical workflow for the in silico prediction of Cyclo(D-Ala-L-Pro) activity and potential signaling pathways that it might modulate, based on the known mechanisms of other anticancer compounds.

Caption: A hypothetical workflow for the in silico prediction of Cyclo(D-Ala-L-Pro) activity.

Caption: A potential intrinsic apoptosis pathway that could be modulated by Cyclo(D-Ala-L-Pro).

Caption: A potential mechanism of G1/S cell cycle arrest induced by Cyclo(D-Ala-L-Pro).

Conclusion

While direct experimental evidence for the anticancer activity of Cyclo(D-Ala-L-Pro) is currently sparse, the information available for structurally related diketopiperazines suggests its potential as a valuable scaffold in cancer drug discovery. The in silico methodologies detailed in this guide provide a robust framework for predicting its biological activity, identifying potential molecular targets, and elucidating its mechanism of action. By employing a combination of molecular docking, molecular dynamics simulations, and QSAR modeling, researchers can generate testable hypotheses and guide further experimental validation. The exploration of its effects on key signaling pathways, such as apoptosis and cell cycle regulation, will be crucial in determining its therapeutic potential. This integrated computational and experimental approach will be instrumental in unlocking the full potential of Cyclo(D-Ala-L-Pro) and other novel diketopiperazines in the development of next-generation anticancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. In silico screening, synthesis, characterization and biological evaluation of novel anticancer agents as potential COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclophilin D Interacts with Bcl2 and Exerts an Anti-apoptotic Effect - PMC [pmc.ncbi.nlm.nih.gov]

Cyclo(D-Ala-L-Pro): A Review of a Sparsely Explored Diketopiperazine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(D-Ala-L-Pro), a cyclic dipeptide belonging to the diketopiperazine (DKP) class of molecules, represents an intriguing yet underexplored area of natural product chemistry. Despite its confirmed presence in various natural sources, including fungi and marine invertebrates, a comprehensive understanding of its biological activities and therapeutic potential remains elusive. This technical guide provides a thorough literature review of Cyclo(D-Ala-L-Pro), consolidating the available information on its history, natural occurrence, and physicochemical properties. In light of the limited specific data, this paper places Cyclo(D-Ala-L-Pro) within the broader context of proline-containing diketopiperazines, a well-studied class of compounds known for their diverse and potent biological activities. This guide also presents generalized experimental protocols for the synthesis and characterization of such compounds, alongside a discussion of potential signaling pathways that may be modulated by this and related molecules. The information is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of Cyclo(D-Ala-L-Pro).

Introduction: The Enigmatic World of Diketopiperazines

Diketopiperazines (DKPs), the smallest possible cyclic peptides, are a diverse and widely distributed class of natural products. Formed by the condensation of two amino acids, these 2,5-piperazinedione (B512043) structures have been isolated from a vast array of organisms, including bacteria, fungi, plants, and marine invertebrates. The rigid and conformationally constrained scaffold of DKPs imparts several favorable properties, such as enhanced stability against proteolytic degradation and improved cell permeability compared to their linear peptide counterparts. These characteristics have made them attractive templates for drug discovery and development.

Proline-containing DKPs, in particular, are a prominent subgroup known for a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and neuroprotective effects. The stereochemistry of the constituent amino acids plays a crucial role in determining the biological activity of these molecules, with different diastereomers often exhibiting distinct pharmacological profiles.

This guide focuses on a specific proline-containing DKP, Cyclo(D-Ala-L-Pro). Despite its documented natural occurrence, it remains a sparsely studied molecule with no definitive reported biological activity. This review aims to collate the existing literature on Cyclo(D-Ala-L-Pro) and to provide a comprehensive overview of the broader class of proline-containing DKPs to infer its potential properties and guide future research.

History and Natural Occurrence of Cyclo(D-Ala-L-Pro)

The history of the discovery of Cyclo(D-Ala-L-Pro) is not well-documented in a single, seminal publication. Instead, its presence has been reported in various natural sources over time. It has been identified as a fermentation product from the fungus Penicillium terrestre, the endolichenous fungus Colpoma sp., and has also been isolated from a marine sponge extract.[1] In all these instances, Cyclo(D-Ala-L-Pro) was found to be co-produced with other L-amino acid-containing diketopiperazines.[1]

Table 1: Documented Natural Sources of Cyclo(D-Ala-L-Pro)

| Natural Source | Organism Type | Reference |

| Penicillium terrestre | Fungus | [1] |

| Colpoma sp. | Endolichenous Fungus | [1] |

| Marine Sponge Extract | Marine Invertebrate | [1] |

While the specific timeline of its first isolation is unclear, the recurring identification of Cyclo(D-Ala-L-Pro) in diverse natural environments suggests its stable and persistent biosynthesis in these organisms.

Physicochemical Properties and Characterization

Cyclo(D-Ala-L-Pro) is a cyclic dipeptide with the chemical formula C₈H₁₂N₂O₂ and a molecular weight of 168.19 g/mol . Its structure consists of a D-alanine residue and an L-proline residue linked by two peptide bonds to form a six-membered diketopiperazine ring.

Table 2: Physicochemical Properties of Cyclo(D-Ala-L-Pro)

| Property | Value |

| Molecular Formula | C₈H₁₂N₂O₂ |

| Molecular Weight | 168.19 g/mol |

| IUPAC Name | (3S,8aR)-3-methyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO.[1] |

The characterization of Cyclo(D-Ala-L-Pro) and other DKPs typically relies on a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the structure, conformation, and stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that can aid in sequence determination.

Synthesis of Cyclo(D-Ala-L-Pro): A Generalized Approach

Experimental Protocol: A General Method for the Synthesis of Proline-Containing Diketopiperazines

Step 1: Linear Dipeptide Synthesis

-

Protection of Amino Acids: The amino group of one amino acid (e.g., D-Alanine) is protected with a suitable protecting group, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). The carboxylic acid group of the other amino acid (e.g., L-Proline) is often protected as a methyl or ethyl ester.

-

Peptide Coupling: The protected D-Alanine is coupled with the L-Proline ester using a standard peptide coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) with 1-hydroxybenzotriazole (B26582) (HOBt) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU), in an appropriate organic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The reaction is typically carried out at room temperature for several hours.

-

Purification: The resulting protected linear dipeptide is purified using column chromatography on silica (B1680970) gel.

Step 2: Deprotection and Cyclization

-

Deprotection of the Amino Group: The N-terminal protecting group (e.g., Boc) is removed using an acid, such as trifluoroacetic acid (TFA) in DCM.

-

Cyclization: The deprotected linear dipeptide is then subjected to cyclization. This is often achieved by heating the dipeptide in a high-boiling point solvent, such as toluene (B28343) or xylene, often with the addition of a mild base like diisopropylethylamine (DIPEA) to facilitate the intramolecular condensation.

-

Purification: The final cyclic dipeptide, Cyclo(D-Ala-L-Pro), is purified by recrystallization or column chromatography.

Biological Activities: An Uncharted Territory

A striking feature of the literature on Cyclo(D-Ala-L-Pro) is the conspicuous absence of reported biological activity.[1] This is in stark contrast to the vast and diverse bioactivities documented for other proline-containing diketopiperazines. While some sources allude to its inclusion in patents with broad therapeutic claims, specific details of these claims and the supporting data are not readily accessible.[1]

The lack of reported activity could be due to several factors, including a genuine absence of significant biological effects, a lack of extensive screening, or the possibility that its activity is highly specific and has not yet been tested in the appropriate assays.

To provide a framework for potential future investigations, the following table summarizes the known biological activities of some other proline-containing DKP diastereomers. This highlights the importance of stereochemistry in determining the biological function of these molecules.

Table 3: Comparison of Biological Activities of Selected Proline-Containing Diketopiperazine Diastereomers

| Diketopiperazine | Biological Activity | Reference |

| Cyclo(L-Pro-L-Phe) | Antifungal, antibacterial, plant growth regulation | [2] |

| Cyclo(L-Pro-D-Phe) | Cytotoxic against various cancer cell lines | |

| Cyclo(L-Pro-L-Tyr) | Antibacterial against phytopathogenic bacteria | [3] |

| Cyclo(D-Pro-L-Tyr) | Antibacterial against phytopathogenic bacteria | [3] |

| Cyclo(L-Pro-L-Val) | Antifungal | |

| Cyclo(L-Pro-D-Arg) | Antibacterial, Antitumor | [4] |

The diverse activities of these closely related compounds suggest that Cyclo(D-Ala-L-Pro) may also possess latent biological activities waiting to be discovered. Its unique stereochemical configuration could lead to novel interactions with biological targets.

Potential Signaling Pathways: A Hypothesis-Driven Approach

Given the absence of studies on the mechanism of action of Cyclo(D-Ala-L-Pro), we can only speculate on the potential signaling pathways it might modulate based on the known activities of other cyclic dipeptides. Many DKPs have been shown to interact with various cellular targets, including enzymes, receptors, and ion channels.

For instance, some proline-containing DKPs have been reported to exhibit neuroprotective effects. A plausible, though unconfirmed, mechanism for such an effect could involve the modulation of pathways related to oxidative stress and inflammation, such as the Nrf2 and NF-κB signaling pathways.

The diagram above illustrates a hypothetical scenario where Cyclo(D-Ala-L-Pro) might inhibit the NF-κB signaling pathway, a key regulator of inflammation. This is a purely speculative model based on the known anti-inflammatory properties of some other cyclic dipeptides and should be experimentally verified.

Future Directions and Conclusion

Cyclo(D-Ala-L-Pro) remains a molecule of untapped potential. While its natural occurrence is established, its biological role and therapeutic applications are yet to be defined. This technical guide has summarized the limited available information and provided a broader context within the well-researched class of proline-containing diketopiperazines.

Future research should focus on several key areas:

-

Systematic Biological Screening: A comprehensive screening of Cyclo(D-Ala-L-Pro) against a wide range of biological targets is necessary to uncover any potential therapeutic activities. This should include assays for antimicrobial, anticancer, antiviral, and neuroprotective effects.

-

Comparative Studies: Direct comparative studies of Cyclo(D-Ala-L-Pro) with its diastereomer, Cyclo(L-Ala-L-Pro), would provide valuable insights into the role of stereochemistry in its biological activity.

-

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should focus on elucidating the underlying mechanism of action and identifying the molecular targets and signaling pathways involved.

-

Optimized Synthesis: The development of a robust and scalable synthetic route for Cyclo(D-Ala-L-Pro) would be crucial for enabling further research and potential development.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. Lactobacillus plantarum MiLAB 393 produces the antifungal cyclic dipeptides cyclo(L-Phe-L-Pro) and cyclo(L-Phe-trans-4-OH-L-Pro) and 3-phenyllactic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cyclo(L-Pro-D-Arg): a new antibacterial and antitumour diketopiperazine from Bacillus cereus associated with a rhabditid entomopathogenic - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diketopiperazine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,5-diketopiperazine (DKP) scaffold, the smallest class of cyclic peptides, has emerged as a "privileged structure" in medicinal chemistry and drug discovery.[1][2] Formed by the condensation of two α-amino acids, this six-membered ring system possesses a unique combination of structural rigidity, chemical stability, and the ability to present diverse functionalities in a well-defined spatial orientation.[3][4] These characteristics allow DKP derivatives to mimic peptide secondary structures and interact with a wide array of biological targets, often with improved pharmacokinetic properties compared to their linear peptide counterparts.[1][4]

Naturally occurring DKPs are synthesized by a vast range of organisms, including bacteria, fungi, and marine microorganisms, and exhibit a broad spectrum of biological activities.[1][5] This natural precedent has inspired the synthesis and evaluation of numerous DKP libraries, leading to the discovery of potent antimicrobial, antiviral, anticancer, and immunomodulatory agents.[2][3][6] This technical guide provides a comprehensive overview of the diketopiperazine scaffold in drug discovery, focusing on its synthesis, biological activities, and the experimental methodologies used in its evaluation.

Physicochemical Properties and Advantages in Drug Design

The DKP scaffold offers several advantages for the design of therapeutic agents:

-

Conformational Rigidity: The cyclic nature of the DKP ring restricts conformational flexibility, which can lead to higher binding affinity and selectivity for a biological target.[7][8] The ring can adopt planar, chair, pseudoboat, or twist conformations, with the specific conformation influenced by the substituents.[8]

-

Proteolytic Stability: Unlike linear peptides, the DKP core is resistant to degradation by proteases, a crucial attribute for developing orally bioavailable drugs.[9]

-

Stereochemical Diversity: The scaffold allows for the controlled introduction of up to four stereocenters, enabling fine-tuning of the three-dimensional arrangement of substituents for optimal target engagement.[9]

-

Improved Physicochemical Properties: A comparative study between diketopiperazines and their aza-analogs (aza-DKPs) has shown that modifications to the core scaffold can significantly improve properties like water solubility and microsomal stability.

Synthesis of Diketopiperazine Derivatives

A variety of synthetic strategies have been developed to access DKP scaffolds, ranging from classical solution-phase methods to more modern solid-phase and multicomponent reactions.

General Synthetic Approaches

The most common methods for synthesizing 2,5-diketopiperazines include:

-

Cyclization of Dipeptides: This is the most traditional approach, where a linear dipeptide is induced to cyclize, often through the activation of the C-terminal carboxylic acid.[9]

-

Ugi Multicomponent Reaction: This powerful reaction allows for the rapid assembly of DKP precursors from an isocyanide, an amino acid, an aldehyde or ketone, and an amine in a single step, leading to highly diverse libraries.[9][10]

-

Solid-Phase Synthesis: This technique enables the efficient and high-throughput synthesis of DKP libraries by attaching one of the amino acid precursors to a solid support.[7][11]

Detailed Experimental Protocol: Solid-Phase Synthesis of N-Substituted Diketopiperazines

The following protocol is a representative example of a solid-phase synthesis approach to generate N-substituted DKPs.[7]

Objective: To synthesize a library of N-substituted diketopiperazine derivatives on a solid support.

Materials:

-

Fmoc-protected amino acids

-

Iminodiacetic acid (Ida)

-

Solid support resin (e.g., Wang resin)

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIEA)

-

Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Solvents (DMF, DCM)

Procedure:

-

Resin Loading: The first Fmoc-protected amino acid is coupled to the solid support resin using standard peptide coupling conditions.

-

Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with a solution of 20% piperidine in DMF.

-

Coupling of Iminodiacetic Acid: The exposed amine is then coupled with iminodiacetic acid (Ida).

-

Coupling of the Second Amino Acid: Another Fmoc-protected amino acid is coupled to one of the carboxylic acid groups of the Ida residue.

-

Fmoc Deprotection: The Fmoc group on the second amino acid is removed.

-

Intramolecular Cyclization: The newly exposed amine undergoes an intramolecular amide bond formation with the remaining carboxylic acid of the Ida residue, forming the DKP ring on the solid support.

-

Cleavage and Deprotection: The synthesized DKP is cleaved from the resin and any remaining side-chain protecting groups are removed using a cleavage cocktail.

-

Purification: The crude product is purified by reverse-phase HPLC.

Biological Activities and Therapeutic Potential

Diketopiperazine derivatives have demonstrated a remarkable diversity of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

Numerous natural and synthetic DKPs have been investigated for their anticancer properties.[2][12][13]

-

Plinabulin: A synthetic analogue of the natural DKP phenylahistin, is currently in late-stage clinical trials for the treatment of non-small cell lung cancer.[13][14] It acts as a tubulin polymerization inhibitor.[14]

-

Gliotoxin and related compounds: These sulfur-containing DKPs have shown potent antimyeloma activity.[3] Chaetocin, a DKP dimer, is a specific inhibitor of the histone methyltransferase SU(VAR)3-9.[3]

-

MDM2-p53 Interaction Inhibitors: The DKP scaffold has been utilized to design small molecules that inhibit the interaction between MDM2 and p53, a key pathway in cancer.[10]

Table 1: Anticancer Activity of Selected Diketopiperazine Derivatives

| Compound | Cancer Cell Line | Activity | Reference |

| Fellutanine D | K-562 | IC50 = 9.5 µg/mL | [6] |

| Fellutanine D | L-929 | IC50 = 11.6 µg/mL | [6] |

| Fellutanine D | HeLa | IC50 = 19.7 µg/mL | [6] |

| Okaramine S | K-562 | Cytotoxic | [6] |

| Okaramine S | HL-60 | Cytotoxic | [6] |

| Penicillatide B | HCT-116 | IC50 = 23.0 µM | [15] |

| 52RR | MDM2-p53 Inhibition | IC50 = 31 µM | [10] |

| 52RS | MDM2-p53 Inhibition | IC50 = 28 µM | [10] |

Antimicrobial Activity

The DKP scaffold is a common feature in many naturally occurring antimicrobial agents.

-

Bicyclomycin: A classic DKP antibiotic used to treat bacterial diarrhea.[3]

-

Glionitrin: This DKP has shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[1]

-

Synthetic Analogs: Libraries of synthetic DKPs have yielded compounds with broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[8]

Table 2: Antimicrobial Activity of Selected Diketopiperazine Derivatives

| Compound | Organism | Activity | Reference |

| Compound 32 | MRSA | MIC = 37 µg/mL | [15] |

| Compound 32 | E. coli | MIC = 28 µg/mL | [15] |

| Compound 32 | C. albicans | MIC = 26 µg/mL | [15] |

| Actinozine A | S. aureus | Inhibition zone = 23 mm (100 µ g/disc ) | [15] |

| Actinozine A | C. albicans | Inhibition zone = 19 mm (100 µ g/disc ) | [15] |

| Penicillatide B | S. aureus | Inhibition zone = 19 mm | [15] |

| Penicillatide B | V. anguillarum | Inhibition zone = 20 mm | [15] |

Antiviral Activity

Several DKP derivatives have shown promise as antiviral agents.

-

Aplaviroc: A DKP derivative that acts as a CCR5 antagonist and was developed for the treatment of HIV-1.[9][16]

-

Eutypellazine E: Isolated from a marine fungus, this compound inhibits the replication of HIV-1 with an IC50 of 3.2 µM.[16]

-

Rubrumlines D and Neoechinulin B: These fungal metabolites exhibited antiviral activity against the influenza A/WSN/33 virus.[16]

Other Biological Activities

The therapeutic potential of DKPs extends beyond these areas, with reported activities including:

-

Immunomodulatory effects [6]

-

Neuroprotective properties [17]

-

Quorum-sensing modulation in bacteria [18]

-

Inhibition of PDE5 (Tadalafil) [9]

-

Oxytocin antagonism (Retosiban) [9]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of diketopiperazines stem from their ability to interact with a variety of molecular targets and modulate different signaling pathways.

Inhibition of Tubulin Polymerization

Plinabulin and its analogs exert their anticancer effects by binding to tubulin and disrupting microtubule dynamics, which is crucial for cell division.[14] This leads to cell cycle arrest and apoptosis.

Caption: Plinabulin inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.

Modulation of Protein-Protein Interactions: MDM2-p53